molecular formula C11H19NO3 B1311335 (S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate CAS No. 198493-30-0

(S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate

Cat. No.: B1311335
CAS No.: 198493-30-0
M. Wt: 213.27 g/mol
InChI Key: DCUJWFJDQRXQBK-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C11H19NO3 and its molecular weight is 213.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Crystal Structure : Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a compound related to (S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate, was synthesized using iso-butoxycarbonyl chloride via the mixed anhydride method. The product was characterized spectroscopically and confirmed through X-ray diffraction studies, highlighting its crystal structure in the triclinic space group with specific cell parameters (S. Naveen et al., 2007).

  • Crystal Structure Analysis : The compound (3R,4S,5S)-5-Benzyl-4-hydroxy-3-[1(S)-(1,1-dimethylethoxycarbonylamino)-2-phenylethyl]pyrrolidin-2-one, similar to this compound, demonstrates the structural complexity of all-cis trisubstituted pyrrolidin-2-ones. Its structure involves intramolecular hydrogen bonding between the pyrrolidin-2-one carbonyl O atom and the N-H group of the L-phenylalanine fragment (H. Weber et al., 1995).

Synthesis and Stereochemistry

  • Asymmetric Synthesis : The chiral (S)- tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate, closely related to the requested compound, was reduced to give (S)- tert-butyl 2-((R)-perfluoro-1-hydroxyalkyl)pyrrolidine-1-carboxylate. This demonstrates the successful asymmetric synthesis with excellent diastereoselectivities, highlighting the potential for creating structurally specific derivatives (K. Funabiki et al., 2008).

Advanced Synthesis Techniques

  • Nitrile Anion Cyclization : A practical synthesis method for N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization was developed. This method, relevant to the synthesis of compounds like this compound, achieves high yield and enantiomeric excess, illustrating advanced techniques in pyrrolidine synthesis (John Y. L. Chung et al., 2005).

Applications in Medicinal Chemistry

  • Enzymatic C-Demethylation : The compound 1-[2-(5-tert-butyl-[1,3,4] oxadiazole-2-carbonyl)-4-fluoro-pyrrolidin-1-yl]-2-(2-hydroxy-1,1-dimethyl-ethylamino)-ethanone, which shares structural similarities with this compound, underwent enzymatic C-demethylation in rat liver microsomes. This research demonstrates the compound's potential metabolic pathways and the role of enzymatic processes in its metabolism (H. Yoo et al., 2008).

Future Directions

The pyrrolidine scaffold is of great interest in drug discovery due to its wide applications in the treatment of human diseases. Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

Properties

IUPAC Name

tert-butyl (2S)-2-(2-oxoethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-4-5-9(12)6-8-13/h8-9H,4-7H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUJWFJDQRXQBK-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a 3,000 ml 3-necked roundbottom flask purged and maintained with an inert atmosphere of nitrogen was placed a solution of tert-butyl 2-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate (119 g, 463 mmol) in dichloromethane (1,200 ml). The solution was cooled to −80° C. and diisobutylaluminum hydride (362 g, 510 mmol) was added dropwise, while maintaining an internal temperature of −80° C. (3 hours total addition time). The resulting solution was allowed to stir for 2 hours while the temperature was maintained at −80° C. The reaction mixture was then quenched by the adding 500 ml of methanol. After warming to ambient temperature, the mixture was washed with 1,000 ml of NaOH (20% w/w aqueous) and 6 times with 1,000 ml of water. The organic layer was dried over sodium sulfate, filtered and concentrated to afford tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate, which was used without additional purification.
Quantity
119 g
Type
reactant
Reaction Step One
Quantity
362 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate
Reactant of Route 2
(S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate
Reactant of Route 3
(S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate
Reactant of Route 4
(S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate
Reactant of Route 5
(S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate
Reactant of Route 6
(S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.